1-(1-Bromopropan-2-yl)-4-methoxybenzene
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Overview
Description
1-(1-Bromopropan-2-yl)-4-methoxybenzene is an organic compound that features a benzene ring substituted with a bromopropyl group and a methoxy group. This compound is of interest in organic synthesis due to its unique structure, which allows for various chemical transformations and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Bromopropan-2-yl)-4-methoxybenzene can be synthesized through a multi-step reaction process. One common method involves the bromination of 1-propan-2-yl-4-methoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of safer and more environmentally friendly solvents and reagents is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromopropan-2-yl)-4-methoxybenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes by the removal of hydrogen bromide (HBr).
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or thiols in polar solvents like ethanol or water.
Elimination Reactions: Strong bases such as potassium tert-butoxide (t-BuOK) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Alcohols, amines, thioethers.
Elimination Reactions: Alkenes.
Oxidation: Ketones, carboxylic acids.
Scientific Research Applications
1-(1-Bromopropan-2-yl)-4-methoxybenzene has various applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Bromopropan-2-yl)-4-methoxybenzene in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The bromine atom acts as a leaving group, facilitating nucleophilic substitution or elimination reactions.
Comparison with Similar Compounds
Similar Compounds
1-(1-Bromopropan-2-yl)benzene: Lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.
1-(1-Bromopropan-2-yl)-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group, which can influence its reactivity and solubility.
1-(1-Bromopropan-2-yl)cyclopentane: Contains a cyclopentane ring instead of a benzene ring, leading to different chemical properties and reactivity.
Uniqueness
1-(1-Bromopropan-2-yl)-4-methoxybenzene is unique due to the presence of both a bromopropyl group and a methoxy group on the benzene ring. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in organic synthesis and research .
Properties
IUPAC Name |
1-(1-bromopropan-2-yl)-4-methoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-8(7-11)9-3-5-10(12-2)6-4-9/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKZAYDYTHFPMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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